molecular formula C6H14N2O B2970412 O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine CAS No. 152491-34-4

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine

Cat. No. B2970412
CAS RN: 152491-34-4
M. Wt: 130.191
InChI Key: RWAINVYYZGGFCC-PHDIDXHHSA-N
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Description

“O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is a chemical compound with the CAS Number: 152491-34-4 . It has a molecular weight of 130.19 . The IUPAC name for this compound is (2R,4R)-4-(aminooxy)-2-methylpiperidine .


Molecular Structure Analysis

The InChI code for “O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is 1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo reductive rearrangement reactions .


Physical And Chemical Properties Analysis

“O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Chiral Tertiary Amines

This compound is utilized in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures . The process is highly effective and is a significant method in the preparation of complex molecules used in pharmaceuticals and agrochemicals.

Creation of Chiral N-Heterocycles

The compound serves as a precursor in palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations . These reactions are pivotal for creating chiral N-heterocycles, which are core structures in many natural products and medicinal compounds.

Electrophilic Nitrogen Source

In synthetic chemistry, the compound functions as an electrophilic nitrogen source . This reactivity is exploited to construct various nitrogen-containing molecules, which are essential in the development of new drugs and materials.

Phase II Metabolism Studies

The compound is involved in phase II metabolism, particularly in the study of hydroxylamine-based mutagenicity . Understanding this process is crucial for drug safety and the development of therapeutic agents with fewer side effects.

Chemical Space Exploration

With unique properties such as bond dissociation energy and barriers to stereomutation, the compound offers an interesting chemical space for exploration . Researchers can investigate its reactivity and stability, which can lead to the discovery of new reactions and compounds.

Electroanalytical Sensing

Recent advancements in electroanalysis have focused on the sensing of hydroxylamines, including this compound . It has potential applications in environmental monitoring and diagnostics, where accurate detection of hydroxylamines is necessary.

Mutagenicity and Carcinogenicity Research

The compound is used in the study of mutagenicity and carcinogenicity, particularly in understanding the mechanisms that lead to nitroso derivative formation . This research is vital for assessing the risk of certain compounds and for the development of safer chemicals.

Advanced Material Synthesis

Due to its reactivity, the compound is also being explored for the synthesis of advanced materials . These materials could have applications in various fields, including electronics, catalysis, and energy storage.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” can provide detailed safety and hazard information . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAINVYYZGGFCC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine

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